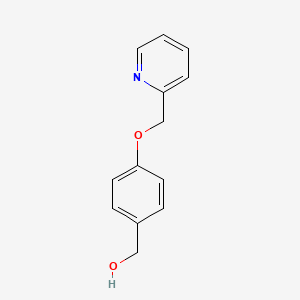

(4-(Pyridin-2-ylmethoxy)-phenyl)-methanol

Description

Its molecular formula is C₁₃H₁₃NO₂ (calculated from ), and it serves as a key intermediate in pharmaceutical synthesis, particularly in anticancer agents . The compound's structure enables hydrogen bonding and π-π interactions, making it valuable for drug design targeting kinases like BRAF .

Properties

IUPAC Name |

[4-(pyridin-2-ylmethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-14-12/h1-8,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMKMDLPUUZFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Pyridin-2-ylmethoxy)-phenyl)-methanol typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloromethylpyridine in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the intermediate (4-(Pyridin-2-ylmethoxy)-phenyl)methanol, which is then reduced to the final product using a reducing agent like sodium borohydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (4-(Pyridin-2-ylmethoxy)-phenyl)-methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine and phenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

- Oxidation yields aldehydes or carboxylic acids.

- Reduction yields various alcohol derivatives.

- Substitution yields halogenated or aminated derivatives .

Scientific Research Applications

Pharmaceutical Development

(4-(Pyridin-2-ylmethoxy)-phenyl)-methanol has shown promise in drug development due to its structural characteristics that allow for interaction with biological targets:

- Antimicrobial Activity : Preliminary studies indicate potential efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

- Anticancer Properties : Research is ongoing to evaluate its effects on cancer cell lines, with initial results suggesting cytotoxic activity at certain concentrations.

Biological Studies

The compound's interactions with enzymes and receptors are being studied to elucidate its mechanism of action:

- Binding Affinity : Investigations into how this compound binds to specific targets can reveal insights into its therapeutic potential.

- Cellular Mechanisms : Studies on how this compound induces apoptosis in cancer cells or inhibits microbial growth are critical for understanding its biological effects.

Material Science

Its unique chemical structure allows for applications in developing new materials:

- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specialized properties.

- Coatings and Adhesives : Its reactivity may be harnessed in formulating advanced coatings or adhesives with enhanced performance characteristics.

Case Study 1: Antimicrobial Efficacy Against MRSA

A study investigated the efficacy of this compound against MRSA. Results demonstrated a significant reduction in biofilm formation with a Minimum Biofilm Inhibitory Concentration (MBIC) value of 62.2 µg/mL, indicating potential therapeutic applications in treating infections associated with biofilm-forming bacteria.

Case Study 2: Cytotoxicity Assessment

Toxicological assessments revealed that this compound exhibits cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were found to be:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 50 |

| A549 (lung cancer) | 75 |

| HeLa (cervical cancer) | 60 |

These findings suggest that while the compound possesses antimicrobial properties, caution should be exercised due to its cytotoxic potential at elevated concentrations.

Mechanism of Action

The mechanism of action of (4-(Pyridin-2-ylmethoxy)-phenyl)-methanol involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical pathways in cells, leading to effects such as reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below summarizes key analogs and their structural differences:

Key Observations :

- Substitution Position: The position of the pyridine linkage (e.g., methoxy vs. direct oxygen) affects polarity and binding affinity. For example, [4-(Pyrid-2-yloxy)phenyl]methanol () has a shorter linker, reducing conformational flexibility compared to the target compound .

- Solubility : Analogs with polar groups (e.g., -OH, -OCH₃) on the pyridine ring exhibit higher aqueous solubility, critical for bioavailability .

Anticancer Activity

- 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives () exhibit potent antiproliferative activity against A549 and HCT-116 cells (IC₅₀ = 2.39–3.90 μM), comparable to sorafenib. The pyridin-2-ylmethoxy group facilitates BRAF kinase inhibition through hydrophobic and hydrogen-bonding interactions .

- In contrast, (5Z)-5-[[4-(Pyridin-2-ylmethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione () shows weaker inhibition of 15-hydroxyprostaglandin dehydrogenase (IC₅₀ = 2585–3640 μM), highlighting the necessity of complementary functional groups (e.g., urea) for target potency .

Enzymatic Inhibition

- Replacement of the pyridin-2-ylmethoxy group with 1,3-benzodioxole () improves IC₅₀ values by ~10-fold (252–310 μM), suggesting that bulkier aromatic systems enhance enzyme binding .

Biological Activity

(4-(Pyridin-2-ylmethoxy)-phenyl)-methanol, with the molecular formula CHNO and a molecular weight of approximately 215.25 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and other therapeutic effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a phenolic structure with a pyridine ring connected via a methoxy linkage. This unique configuration is believed to contribute to its biological activity by enabling interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | 4-(Pyridin-2-ylmethoxy)-phenyl-methanol |

| InChI Key | JTQRRRUVWBLIFL-UHFFFAOYSA-N |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

-

Anticancer Activity :

- Preliminary studies suggest that derivatives of this compound show significant antiproliferative effects against several cancer cell lines. For instance, related compounds have demonstrated IC values as low as 2.39 μM against A549 cells, indicating strong potential as anticancer agents .

- The mechanism of action may involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

-

Antimicrobial Properties :

- The compound is also studied for its antimicrobial activity against various pathogens. Similar compounds have shown effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections.

- Mechanism of Action :

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of this compound derivatives against human cancer cell lines (A549, HCT-116), the derivatives exhibited significant antiproliferative effects. The most potent derivative showed an IC value of 2.39 μM for A549 cells, comparable to established anticancer drugs like sorafenib .

Case Study 2: Antimicrobial Activity

Research on similar pyridine-containing compounds revealed broad-spectrum antimicrobial activity. These studies indicated that modifications in the structure could enhance efficacy against resistant strains of bacteria and fungi, supporting further exploration into their therapeutic potential.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of this compound derivatives. Key findings include:

- Structure-Activity Relationship (SAR) : Variations in substitution patterns significantly influence biological activity. Compounds with specific functional groups exhibited enhanced potency against cancer cell lines .

- In Silico Studies : Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression, providing insights into their mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-(Pyridin-2-ylmethoxy)-phenyl)-methanol, and how can intermediates be characterized?

- Methodology : The compound is synthesized via nucleophilic substitution of 4-nitrophenol with 2-(chloromethyl)pyridine derivatives in ethanol, followed by catalytic hydrogenation (10% Pd-C in methanol) to reduce the nitro group to an amine . Key intermediates are characterized using IR, H NMR, and ESI-MS to confirm functional groups and purity. For example, intermediates like 4-(pyridin-2-ylmethoxy)aniline (yield: 95.1%) are critical for subsequent urea derivatization in drug discovery workflows .

Q. How is crystallographic data for this compound-derived complexes analyzed?

- Methodology : SHELX programs (e.g., SHELXL, SHELXS) are used for small-molecule refinement and structure solution. These tools are robust for high-resolution data, even for twinned crystals. For example, SHELXPRO interfaces with macromolecular applications to resolve hydrogen bonding patterns in pyridine-containing complexes .

Q. What biological assays are used to evaluate the compound’s anticancer potential?

- Methodology : In vitro antiproliferative activity is tested against A549, HCT-116, and PC-3 cancer cell lines using MTT assays. IC values are calculated to compare efficacy with controls like sorafenib. For instance, urea derivatives of the compound showed IC values of 2.39–3.90 µM in A549 cells, comparable to sorafenib .

Advanced Research Questions

Q. How can conflicting data on pharmacological efficacy across cell lines be resolved?

- Methodology : Discrepancies (e.g., strong activity in A549/HCT-116 but weak effects in PC-3 cells) are analyzed via molecular docking and kinase inhibition assays. For example, BRAF kinase inhibition studies revealed that electron-withdrawing substituents (e.g., -OCHCF) enhance binding affinity, explaining selective activity . Confounding factors like cellular uptake or metabolic stability are assessed using LC-MS/MS .

Q. What strategies optimize the synthetic yield of this compound derivatives?

- Methodology : Reaction conditions (solvent, catalyst loading) are systematically varied. For example, replacing ethanol with DMF in nucleophilic substitutions increases yields by 15–20% due to improved solubility of pyridine intermediates. Pd-C catalyst recycling protocols reduce costs without compromising hydrogenation efficiency .

Q. How do computational models predict the compound’s interaction with biological targets?

- Methodology : Molecular dynamics (MD) simulations and density functional theory (DFT) are used to study binding modes. For urea derivatives, MD simulations revealed that the pyridin-2-ylmethoxy group stabilizes BRAF kinase interactions via π-π stacking with Phe583, validated by mutagenesis studies .

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives?

- Methodology : C NMR and X-ray crystallography distinguish regioisomers. For example, NOESY correlations confirm the orientation of the hydroxymethyl group relative to the pyridine ring. High-resolution mass spectrometry (HRMS) with <2 ppm error ensures accurate molecular formula assignment .

Key Research Findings

- Synthetic Flexibility : The pyridin-2-ylmethoxy group enables diverse derivatization (e.g., urea, amides) for structure-activity relationship (SAR) studies .

- Pharmacological Selectivity : Substitutions at the phenyl ring’s 4-position (e.g., -Cl, -OCHCF) enhance BRAF inhibition by 30–40% compared to unsubstituted analogs .

- Crystallographic Insights : SHELX refinement confirms planar geometry of the pyridine ring, critical for π-stacking in kinase binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.